molecular formula C13H17F3N2O B3007764 4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine CAS No. 2380068-53-9

4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine

Cat. No.: B3007764
CAS No.: 2380068-53-9
M. Wt: 274.287
InChI Key: MADKXBOHLFZQNJ-UHFFFAOYSA-N
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Description

4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, such as nucleophilic substitution, electrophilic fluorination, and the use of fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (lithium aluminum hydride, sodium borohydride). The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully hydrogenated pyridines. Substitution reactions can result in various functionalized pyridine derivatives.

Scientific Research Applications

4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

IUPAC Name

4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-18-7-1-2-11(8-18)9-19-12-3-5-17-6-4-12/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADKXBOHLFZQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)COC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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